5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

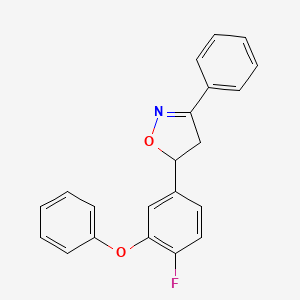

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a dihydroisoxazole derivative characterized by a bicyclic structure with a 4,5-dihydro-1,2-oxazole core. The compound features a phenyl group at position 3 and a 4-fluoro-3-phenoxyphenyl substituent at position 5 (Figure 1). This structural arrangement introduces steric and electronic effects due to the fluorine atom and the bulky phenoxy group, which influence its physicochemical properties and biological interactions.

Key spectral features (based on structurally similar compounds) include:

Preparation Methods

The synthesis of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized using an appropriate reagent, such as acetic anhydride, to yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions include various substituted oxazole derivatives with different functional groups.

Scientific Research Applications

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of dihydroisoxazoles is highly dependent on substituents. Table 1 compares key analogs:

*Predicted using XLogP3 for analogous structures .

Key Observations :

- Electron-Withdrawing Groups (F, Cl, Br): Enhance stability and lipophilicity.

- Bulkiness: The 3-phenoxy group in the target compound may hinder binding to certain enzymes (e.g., MAO) compared to smaller furan or benzyl substituents .

Drug-Likeness and Pharmacokinetics

- Lipinski’s Rule : The target compound (MW: 333.33, logP: ~4.2) complies with Lipinski’s criteria (MW <500, logP <5), favoring oral bioavailability. Comparatively, bromophenyl derivatives (5a-g) have higher logP (~4.0) but retain compliance .

- Stereochemistry : The dihydroisoxazole ring adopts a puckered conformation, with the (4R,5S)-isomer being energetically favored by 3.5 kcal/mol over (4R,5R) in related compounds . This could influence target selectivity.

Structural and Spectral Comparisons

Biological Activity

5-(4-Fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole is a synthetic organic compound notable for its unique oxazole structure and the presence of a fluorine atom and phenoxy group. Its molecular formula is C21H16FNO2, which indicates a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in treating various diseases.

Chemical Structure and Reactivity

The oxazole moiety in this compound is significant for its reactivity, allowing it to undergo nucleophilic substitutions and electrophilic additions. The phenoxy group enhances this reactivity by facilitating etherification and reactions with electrophiles due to its electron-donating properties. The presence of fluorine may augment the compound's electrophilicity or alter the acidity of adjacent protons, influencing its biological interactions.

Enzyme Inhibition

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Notably, derivatives have shown anti-tubercular properties and potential as enzyme inhibitors. For instance, related compounds have been identified as inhibitors of key enzymes involved in lipid biosynthesis. This suggests that this compound may also exhibit similar inhibitory effects.

Case Studies

Several studies have explored the biological activity of related compounds:

- Anti-Tubercular Properties : A study on 4-amino derivatives demonstrated significant anti-tubercular activity with IC50 values indicating effective inhibition against Mycobacterium tuberculosis .

- Cytotoxic Activity : Research involving oxazole derivatives has shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values lower than doxorubicin in MCF-7 breast cancer cells, indicating potent anti-cancer activity .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their notable activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-(4-Chloro-3-phenyloxy)benzene | Chlorine substituent instead of fluorine | Potential herbicide activity |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole | Contains triazole instead of oxazole | Anti-tubercular properties |

| 5-(Phenoxy)benzene | Lacks fluorine and nitrogen functionalities | General antibacterial activity |

The unique combination of functional groups in this compound enhances its biological profile compared to these similar compounds .

Interaction studies involving this compound focus on its binding affinity with various biological targets. Compounds with similar structures have been shown to interact with specific enzyme active sites leading to the inhibition of enzymatic activity. Understanding these interactions is crucial for optimizing the compound for therapeutic applications.

Properties

CAS No. |

928792-89-6 |

|---|---|

Molecular Formula |

C21H16FNO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

5-(4-fluoro-3-phenoxyphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C21H16FNO2/c22-18-12-11-16(13-21(18)24-17-9-5-2-6-10-17)20-14-19(23-25-20)15-7-3-1-4-8-15/h1-13,20H,14H2 |

InChI Key |

YKOREDQWNNRAPU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)C3=CC(=C(C=C3)F)OC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.